2-Propylhexanal

Description

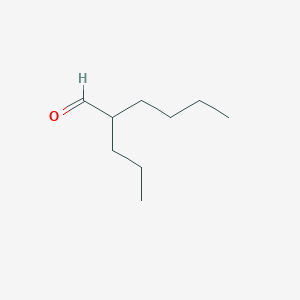

Structure

3D Structure

Properties

IUPAC Name |

2-propylhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-3-5-7-9(8-10)6-4-2/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREORVYCKDQFMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452445 | |

| Record name | Hexanal, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27644-47-9 | |

| Record name | Hexanal, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Propylhexanal chemical properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core chemical and physical properties of 2-Propylhexanal, a branched-chain aldehyde with applications in various chemical syntheses. This document provides a consolidated repository of its characteristics, supported by experimental and calculated data, to facilitate its use in research and development.

Chemical Identity and Physical Properties

2-Propylhexanal, also known as 2-propyl-hexanal, is an organic compound with the chemical formula C9H18O[1][2][3][4][5]. It belongs to the class of medium-chain aldehydes[6]. Several CAS Numbers have been associated with this compound and its isomers, including 140238-46-6 and 27644-47-9[1][3][4]. The structural and basic physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H18O | [1][2][3][4][5] |

| Molecular Weight | 142.24 g/mol | [1][2][3][5][7] |

| IUPAC Name | 2-propylhexanal | [5][7] |

| SMILES | CCCCC(CCC)C=O | [2][7][8] |

| InChI | InChI=1S/C9H18O/c1-3-5-7-9(8-10)6-4-2/h8-9H,3-7H2,1-2H3 | [2][5][7][8] |

| InChIKey | IREORVYCKDQFMD-UHFFFAOYSA-N | [2][5][7][8] |

Physicochemical Data

The following tables provide a summary of the key physicochemical properties of 2-Propylhexanal, including both experimentally determined and computationally predicted values.

Thermodynamic Properties

| Property | Value | Method | Source |

| Normal Boiling Point (Tboil) | 453.54 K | Joback Method | [2][8] |

| Enthalpy of Vaporization (ΔvapH°) | 41.96 kJ/mol | Joback Method | [2][8] |

| Normal Melting Point (Tfus) | 218.19 K | Joback Method | [2][8] |

| Enthalpy of Fusion (ΔfusH°) | 17.83 kJ/mol | Joback Method | [2][8] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -77.06 kJ/mol | Joback Method | [2][8] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -319.95 kJ/mol | Joback Method | [2][8] |

| Critical Temperature (Tc) | 626.89 K | Joback Method | [2][8] |

| Critical Pressure (Pc) | 2500.00 kPa | Joback Method | [2][8] |

| Critical Volume (Vc) | 0.550 m³/kmol | Joback Method | [8] |

Other Physicochemical Properties

| Property | Value | Method | Source |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.792 | Crippen Method | [2][8] |

| Log10 of Water Solubility (log10WS) | -2.63 | Crippen Method | [2][8] |

| McGowan's Characteristic Volume (McVol) | 139.240 ml/mol | McGowan Method | [2][8] |

| Polar Retention Index (I) | 1279.00 | NIST | [2] |

| Topological Polar Surface Area | 17.1 Ų | Computed | [7] |

| Hydrogen Bond Donor Count | 0 | Computed | [7] |

| Hydrogen Bond Acceptor Count | 1 | Computed | [7] |

| Rotatable Bond Count | 6 | Computed | [7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-Propylhexanal. While direct spectra are not provided, references indicate the availability of the following spectroscopic information:

-

Nuclear Magnetic Resonance (NMR): 13C NMR data is available.

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra have been recorded[7].

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) data is available[7].

For a related compound, 2-Isopropylhexanal, spectral data including 13C NMR, Vapor Phase IR, and GC-MS are available through spectral databases[9].

Synthesis and Reactivity

2-Propylhexanal can be synthesized through various organic reactions. One common method is the aldol (B89426) condensation.

Experimental Protocol: Synthesis of Mixed C8-C10 Enals via Cross Aldol Condensation

This protocol describes a method for producing a mixture of enals, including 2-propylhex-2-enal, the unsaturated precursor to 2-propylhexanal[10].

Materials:

-

2 wt. % aqueous sodium hydroxide (B78521) solution

-

10-gallon stainless steel reactor with mechanical stirring and heating jacket

-

Thermocouple

Procedure:

-

Charge the 10-gallon stainless steel reactor with 7723 g of a 2 wt. % aqueous sodium hydroxide solution and begin agitation at ambient temperature[10].

-

Prepare a premixed solution of butyraldehyde (5273 g; 73 moles) and valeraldehyde (6284 g; 73 moles)[10].

-

Slowly pump the aldehyde mixture into the reactor over a period of 15 minutes. The reaction is exothermic, and the temperature will rise from approximately 20°C to 44°C[10].

-

After the addition is complete, heat the reaction mixture to 130°C over the course of one hour[10].

-

Maintain the temperature at 130°C for an additional two hours[10].

-

Cool the reactor and decant the biphasic reaction mixture. The top organic layer contains the product mixture[10].

-

The resulting product is a mixture of 2-ethylhexenal, 2-ethylhept-2-enal, 2-propylhex-2-enal, and 2-propylheptenal[10].

The subsequent step to obtain 2-propylhexanal would be the selective hydrogenation of the carbon-carbon double bond in 2-propylhex-2-enal.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2-Propylhexanal via a cross aldol condensation followed by hydrogenation.

Caption: Synthesis workflow for 2-Propylhexanal.

Safety and Handling

Detailed safety and handling information, including pictograms and hazard codes, would typically be found in the Safety Data Sheet (SDS) for 2-Propylhexanal. It is recommended to consult the specific SDS from the supplier before handling this chemical. General precautions for handling aldehydes should be followed, including working in a well-ventilated area and using appropriate personal protective equipment.

References

- 1. 2-n-propylhexanal|lookchem [lookchem.com]

- 2. 2-propyl hexanal - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2-propylhexanal | CAS#:27644-47-9 | Chemsrc [chemsrc.com]

- 4. Cas 27644-47-9,Hexanal, 2-propyl- | lookchem [lookchem.com]

- 5. 2-propyl hexanal [webbook.nist.gov]

- 6. Human Metabolome Database: Showing metabocard for (±)-2-Methylhexanal (HMDB0040191) [hmdb.ca]

- 7. Hexanal, 2-propyl- | C9H18O | CID 11029945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemeo.com [chemeo.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 2-propylhexan-1-ol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Propylhexanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Propylhexanal (CAS No: 27644-47-9), a saturated aliphatic aldehyde. The document is intended for researchers, scientists, and professionals in drug development who require detailed information on the chemical identifiers, physicochemical properties, and potential biological significance of this compound. While specific experimental data and biological pathway information for 2-Propylhexanal are limited in publicly available literature, this guide consolidates the existing data and provides context based on the known characteristics of structurally related aliphatic aldehydes. This guide summarizes key identifiers, presents available quantitative data in tabular format, outlines general experimental protocols for analysis, and discusses the potential for biological activity and toxicity based on the broader class of aliphatic aldehydes.

Chemical Identity and Physical Properties

2-Propylhexanal is an organic compound classified as a branched-chain aliphatic aldehyde. Accurate identification and characterization are fundamental for any research or development application.

Chemical Identifiers

A comprehensive list of identifiers for 2-Propylhexanal is provided in Table 1. These identifiers are crucial for unambiguous documentation and database searches.

| Identifier Type | Value | Source |

| CAS Number | 27644-47-9 | [1] |

| IUPAC Name | 2-propylhexanal | [1] |

| Molecular Formula | C9H18O | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| InChI | InChI=1S/C9H18O/c1-3-5-7-9(8-10)6-4-2/h8-9H,3-7H2,1-2H3 | [1] |

| InChIKey | IREORVYCKDQFMD-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCCCC(CCC)C=O | [1] |

| PubChem CID | 11029945 | [2] |

Physicochemical Properties

The known physicochemical properties of 2-Propylhexanal are summarized in Table 2. This data is essential for designing experimental conditions, predicting its behavior in various systems, and for computational modeling.

| Property | Value | Source |

| XLogP3 | 3.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 6 | [1] |

Synthesis and Analysis

Synthesis

A plausible synthetic route for 2-Propylhexanal is the aldol (B89426) condensation of pentanal, followed by dehydration and subsequent hydrogenation. This method is commonly used for the synthesis of α-branched aldehydes.

A related compound, 2-ethylhexanal, is synthesized from propylene (B89431) via hydroformylation to produce n-butanal, which then undergoes aldol condensation.[3]

Analytical Protocols

The analysis of 2-Propylhexanal is typically achieved through chromatographic techniques.

GC-MS is a primary method for the identification and quantification of volatile compounds like 2-Propylhexanal.

-

Sample Preparation: For liquid samples, direct injection or headspace sampling can be utilized. Solid samples may require extraction with a suitable organic solvent (e.g., ethanol, dichloromethane, hexane) followed by sonication.[4]

-

GC Column: A non-polar or medium-polarity column, such as a 5% phenyl silicone capillary column (30m x 0.25mm x 0.25µm), is generally suitable.[5]

-

Temperature Program: A typical program would start at a low temperature (e.g., 40°C) held for a few minutes, followed by a ramp up to a higher temperature (e.g., 250°C) at a rate of 10°C/min.[6]

-

MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. Identification is confirmed by comparing the resulting mass spectrum with reference libraries such as those from Wiley or NIST.[6][7]

While a comprehensive, publicly available spectral library for 2-Propylhexanal is not available, some resources indicate the existence of mass spectrometry data.[8] Researchers are advised to consult specialized spectral databases for proprietary data.

Biological Activity and Toxicology

Specific studies on the biological activity, signaling pathways, and toxicology of 2-Propylhexanal are scarce. However, the broader class of aliphatic aldehydes is known to exhibit biological effects, primarily due to the high reactivity of the aldehyde functional group.

General Toxicity of Aliphatic Aldehydes

Aliphatic aldehydes are known to be cytotoxic.[9] Their toxicity is often attributed to their electrophilic nature, allowing them to form covalent adducts with biological nucleophiles such as the primary amine groups on lysine (B10760008) residues in proteins and with phosphatidylethanolamine (B1630911) in cell membranes.[10][11] This adduction can disrupt protein function and membrane integrity, leading to cellular dysfunction and apoptosis.[11]

Short-chain aldehydes, in particular, are associated with a range of adverse health effects, including pulmonary toxicity and inflammatory responses.[12] The high reactivity of aldehydes can lead to the disruption of various biological activities, contributing to a variety of disorders.[12]

Potential Signaling Pathway Involvement

Given the lack of specific data for 2-Propylhexanal, a generalized logical workflow for investigating the potential cytotoxicity of an aliphatic aldehyde is presented below. This workflow outlines the steps from cellular exposure to the potential downstream consequences.

Caption: Generalized workflow of aliphatic aldehyde cytotoxicity.

Safety and Handling

Detailed safety information can be found in the Safety Data Sheet (SDS) for 2-Propylhexanal. General precautions for handling aliphatic aldehydes include:

-

Working in a well-ventilated area or under a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of vapors and contact with skin and eyes.

-

Storing in a cool, dry place away from ignition sources.

Conclusion

2-Propylhexanal is a branched-chain aliphatic aldehyde for which detailed biological and experimental data in the public domain is limited. This guide has compiled the available information on its chemical identifiers and physicochemical properties. While specific experimental protocols and signaling pathway information are not available, this document provides a framework for its synthesis and analysis based on similar compounds. The discussion on its potential biological activity and toxicity is inferred from the known behavior of the broader class of aliphatic aldehydes, which are generally considered to be reactive and potentially cytotoxic. Further research is required to fully elucidate the specific biological roles and toxicological profile of 2-Propylhexanal to aid in its potential applications in research and drug development.

References

- 1. Hexanal, 2-propyl- | C9H18O | CID 11029945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexanal, 2-propyl- | C9H18O | CID 11029945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. gcms.cz [gcms.cz]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. DNA Methylome Analysis of Saturated Aliphatic Aldehydes in Pulmonary Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective | Semantic Scholar [semanticscholar.org]

- 11. Sjögren-Larsson syndrome: A biochemical rationale for using aldehyde-reactive therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of α-Alkylated Aldehydes via Aldol Condensation: The Case of 2-Ethylhexanal

Introduction:

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecules from simpler carbonyl compounds. This reaction is of paramount industrial importance, particularly in the production of plasticizers, solvents, and other bulk chemicals. While the user requested a guide on the synthesis of 2-Propylhexanal, the standard self-condensation of a single aldehyde does not readily produce this specific structure. The industrial synthesis of 2-Ethylhexanal (B89479) via the self-condensation of n-butanal serves as a more chemically accurate and well-documented archetype for this class of reaction. This guide will, therefore, focus on the synthesis of 2-Ethylhexanal as a representative example, providing the principles and methodologies applicable to the synthesis of other 2-alkylated aldehydes.

The synthesis is a two-step process. First, two molecules of n-butanal undergo a base-catalyzed aldol condensation to form 2-ethyl-2-hexenal (B1232207). This is followed by a selective catalytic hydrogenation of the carbon-carbon double bond to yield the final product, 2-ethylhexanal.[1][2]

Part 1: Aldol Condensation of n-Butanal to 2-Ethyl-2-hexenal

The first stage involves the dimerization of n-butanal in the presence of a base, typically an aqueous solution of sodium hydroxide (B78521) (NaOH), followed by dehydration to yield an α,β-unsaturated aldehyde.[3][4]

Reaction Mechanism and Pathway

The base-catalyzed aldol condensation proceeds through several key steps:

-

Enolate Formation : A hydroxide ion abstracts an acidic α-hydrogen from an n-butanal molecule to form a resonance-stabilized enolate ion.[5]

-

Nucleophilic Attack : The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second n-butanal molecule.[6]

-

Aldol Addition : This attack forms an alkoxide intermediate, which is then protonated by water to yield a β-hydroxy aldehyde, 2-ethyl-3-hydroxyhexanal.[3]

-

Dehydration : Under the reaction conditions (often with heating), the aldol addition product readily dehydrates through an E1cB mechanism to form the more stable, conjugated α,β-unsaturated aldehyde, 2-ethyl-2-hexenal.[3][7]

Caption: Base-Catalyzed Aldol Condensation Mechanism.

Experimental Protocol: Synthesis of 2-Ethyl-2-hexenal

This protocol is a representative procedure based on established industrial practices.

Materials:

-

n-Butanal

-

Sodium Hydroxide (NaOH) solution (e.g., 0.76-1.9 M)[4]

-

Organic solvent (e.g., Toluene, optional for phase separation)

-

Reaction vessel equipped with a stirrer, condenser, and temperature control

Procedure:

-

Charge the reaction vessel with n-butanal.

-

Slowly add the aqueous NaOH solution to the stirred n-butanal. The reaction is exothermic and the temperature should be controlled.

-

Heat the biphasic mixture to the desired reaction temperature, typically between 80°C and 150°C.[4][8]

-

Maintain vigorous stirring to ensure adequate mixing between the organic and aqueous phases. The reaction occurs in the film between the two phases.[4]

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) until the conversion of n-butanal plateaus.

-

After completion, cool the mixture and transfer it to a separatory funnel.

-

Separate the organic layer containing the product from the aqueous catalyst layer.

-

Wash the organic layer with water to remove residual catalyst.

-

The crude 2-ethyl-2-hexenal can be purified by vacuum distillation.

Quantitative Data: Aldol Condensation

The yield and selectivity of the aldol condensation are highly dependent on catalyst concentration, temperature, and reaction time.

| Parameter | Value | Catalyst/Conditions | Reference |

| n-Butanal Conversion | 96.0% | Chitosan Catalyst | [4] |

| 2-Ethyl-2-hexenal Yield | 86.0% | Chitosan Catalyst | [4] |

| 2-Ethyl-2-hexenal Selectivity | 89.6% | Chitosan Catalyst | [4] |

| Reaction Temperature | 80 - 200 °C | Solid MgO-Al₂O₃ Catalyst | [8] |

| NaOH Concentration | 0.76 - 1.9 M | Biphasic System | [4] |

Part 2: Selective Hydrogenation of 2-Ethyl-2-hexenal to 2-Ethylhexanal

The second stage is the selective reduction of the carbon-carbon double bond of the α,β-unsaturated aldehyde intermediate without reducing the aldehyde functional group. This requires specific catalysts and controlled conditions.[9][10]

Reaction Pathway

The hydrogenation of 2-ethyl-2-hexenal can lead to two main products: the desired 2-ethylhexanal (by reducing the C=C bond) or 2-ethylhexanol (by reducing both the C=C and C=O bonds).[11] Palladium-based catalysts are known to have strong activity for hydrogenating olefinic unsaturation and are often employed for this selective transformation.[9]

Caption: Overall Synthesis Workflow.

Experimental Protocol: Synthesis of 2-Ethylhexanal

This protocol describes a heterogeneous catalytic hydrogenation process.

Materials:

-

Crude or purified 2-ethyl-2-hexenal

-

Hydrogenation catalyst (e.g., 0.5 wt% Pd/TiO₂)[12]

-

Hydrogen (H₂) gas

-

High-pressure reactor (autoclave)

Procedure:

-

Charge the autoclave with 2-ethyl-2-hexenal and the Pd/TiO₂ catalyst.

-

Seal the reactor and purge several times with nitrogen, followed by hydrogen, to remove air.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.2 MPa).[12]

-

Heat the mixture to the reaction temperature (e.g., 190°C) with vigorous stirring.[12]

-

Maintain the temperature and pressure, monitoring hydrogen uptake to determine reaction progress.

-

Once the reaction is complete (cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the solid catalyst. The catalyst can often be recycled.

-

The resulting liquid is crude 2-ethylhexanal, which can be purified by distillation.

Quantitative Data: Selective Hydrogenation

High selectivity towards 2-ethylhexanal is critical for an efficient process.

| Parameter | Value | Catalyst/Conditions | Reference |

| n-Butanal Conversion (Overall) | 95.4% | 0.5 wt% Pd/TiO₂ | [12] |

| 2-Ethylhexanal Selectivity | up to 99.9% | 0.5 wt% Pd/TiO₂ | [12] |

| Reaction Temperature | 190 °C | Pd/TiO₂, Fixed-Bed Reactor | [12] |

| Hydrogen Pressure | 3.2 MPa | Pd/TiO₂, Fixed-Bed Reactor | [12] |

| Activation Energy (C=C hydrogenation) | 33.66 kJ/mol | Ni-based catalyst | [13] |

Logical Workflow for Synthesis and Purification

The entire process from starting material to purified product follows a logical sequence of reaction, separation, and purification steps.

References

- 1. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Aldol condensation of butanal | Filo [askfilo.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. quora.com [quora.com]

- 7. amherst.edu [amherst.edu]

- 8. US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process - Google Patents [patents.google.com]

- 9. US4018831A - Production of 2-ethyl hexanal - Google Patents [patents.google.com]

- 10. WO2017132192A1 - Single-step conversion of n-butyraldehyde to 2-ethylhexanal - Google Patents [patents.google.com]

- 11. bch.ro [bch.ro]

- 12. Direct synthesis of 2-ethylhexanal via n-butanal aldol condensation–selective hydrogenation reaction integration over a highly stable Pd/TiO2 catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Propylhexanal

This guide provides a comprehensive overview of 2-propylhexanal, including its chemical identity, physicochemical properties, and generalized experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-propylhexanal .[1] It is an aldehyde with a nine-carbon backbone. The structure consists of a hexanal (B45976) chain with a propyl group substituted at the second carbon atom.

-

SMILES: CCCCC(CCC)C=O[1]

Below is a 2D structural representation of the 2-propylhexanal molecule.

Caption: 2D Structure of 2-Propylhexanal

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-propylhexanal. The data is compiled from various chemical databases and computational models.

| Property | Value | Unit | Source |

| Molecular Weight | 142.24 | g/mol | [1][2][3] |

| Normal Boiling Point | 453.54 | K | [2] |

| Normal Melting Point | 218.19 | K | [2] |

| Critical Temperature | 626.89 | K | [2] |

| Critical Pressure | 2500.00 | kPa | [2] |

| Enthalpy of Vaporization | 41.96 | kJ/mol | [2] |

| Enthalpy of Fusion | 17.83 | kJ/mol | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.792 | [2] | |

| Water Solubility (log10WS) | -2.63 | mol/l | [2] |

Experimental Protocols

A common method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. In this case, 2-propylhexan-1-ol (B1619662) would be the starting material.

Objective: To synthesize 2-propylhexanal by the oxidation of 2-propylhexan-1-ol.

Materials:

-

2-Propylhexan-1-ol

-

Pyridinium chlorochromate (PCC) or other mild oxidizing agent

-

Anhydrous dichloromethane (B109758) (DCM) as solvent

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for elution

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve 2-propylhexan-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add PCC to the solution in one portion while stirring. The amount of PCC should be in slight excess (e.g., 1.5 equivalents).

-

Allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Collect the fractions containing the desired product and concentrate them to yield pure 2-propylhexanal.

The following diagram illustrates the general workflow for the synthesis and purification of 2-propylhexanal.

Caption: Synthetic Workflow for 2-Propylhexanal

Gas chromatography is a suitable technique for the analysis and purity determination of volatile compounds like 2-propylhexanal.[3]

Objective: To determine the purity of a 2-propylhexanal sample using gas chromatography.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

Procedure:

-

Prepare a dilute solution of the 2-propylhexanal sample in a volatile organic solvent such as dichloromethane or hexane.

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

-

Initiate the temperature program and data acquisition.

-

The components of the sample will separate based on their boiling points and interaction with the stationary phase of the column.

-

The FID will detect the eluting components, and the data will be recorded as a chromatogram.

-

The purity of the sample can be determined by calculating the area percentage of the peak corresponding to 2-propylhexanal relative to the total area of all peaks in the chromatogram.

The logical flow of the GC analysis is depicted in the diagram below.

Caption: Gas Chromatography Analysis Workflow

References

A Technical Guide to the Natural Occurrence of Branched C9 Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched C9 aldehydes are a class of volatile organic compounds that, while less ubiquitous than their straight-chain counterpart, nonanal, play significant roles in the chemical ecology of various organisms and contribute to the flavor and aroma profiles of numerous natural products. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and analytical methodologies for branched C9 aldehydes, tailored for professionals in research, science, and drug development.

Natural Occurrence of Branched C9 Aldehydes

Branched C9 aldehydes have been identified in a diverse range of natural sources, from microorganisms and plants to insects. Their presence is often associated with specific metabolic processes and can serve as important biochemical markers.

In Microorganisms and Fermented Products

The microbial world is a rich source of branched aldehydes, primarily as byproducts of amino acid metabolism. During fermentation, microorganisms utilize the Ehrlich pathway to convert branched-chain amino acids into fusel alcohols, with branched aldehydes as key intermediates[1][2][3][4]. While this pathway is well-documented for smaller aldehydes, it is plausible that similar mechanisms involving longer-chain amino acids or alternative substrates contribute to the formation of branched C9 aldehydes in complex microbial environments.

In Plants and Essential Oils

Plants produce a wide array of volatile organic compounds, including branched aldehydes, which contribute to their characteristic aroma and defense mechanisms. For instance, 6-methyloctanal (B3051043) has been identified as a volatile component in citrus[5]. The biosynthesis of these compounds in plants can occur through the lipoxygenase (LOX) pathway, involving the oxidative cleavage of unsaturated fatty acids[6][7].

In Insects

In the animal kingdom, insects utilize branched aldehydes as chemical signals for communication. These compounds can function as components of sex or aggregation pheromones, mediating critical behaviors for survival and reproduction. For example, various aliphatic aldehydes have been identified as potential sex pheromones in species like the tropical West African shield bug, Sphaerocoris annulus[8][9].

Quantitative Data on Branched C9 Aldehydes

Quantitative data for branched C9 aldehydes in natural sources are not as extensively documented as for other volatile compounds. However, available data highlights their presence at varying concentrations depending on the source and environmental conditions.

| Branched C9 Aldehyde | Natural Source | Concentration/Relative Abundance | Reference |

| 6-Methyloctanal | Citrus | 6 mg/kg | [5] |

| Various Branched Aldehydes | Fermented Foods (e.g., Beer) | 0.2 - 500 µg/L (for a range of aldehydes) | [10] |

Note: This table represents a summary of available quantitative data and is not exhaustive. Concentrations can vary significantly based on the specific cultivar, fermentation conditions, and analytical methods used.

Biosynthesis of Branched C9 Aldehydes

The formation of branched C9 aldehydes in nature primarily follows two major biosynthetic routes: the Ehrlich pathway, originating from amino acids, and pathways involving the metabolism of lipids.

The Ehrlich Pathway

The Ehrlich pathway is a well-established metabolic route in yeasts and other microorganisms for the production of fusel alcohols from amino acids. The pathway involves a transamination, a decarboxylation, and a reduction step, with a branched aldehyde formed as an intermediate[1][2][3][4]. The initial step involves the conversion of a branched-chain amino acid to its corresponding α-keto acid. This is followed by decarboxylation to yield a branched aldehyde with one less carbon atom. Finally, the aldehyde is reduced to a fusel alcohol. The accumulation of the intermediate aldehyde depends on the relative activities of the decarboxylase and dehydrogenase enzymes.

Caption: The Ehrlich Pathway for the biosynthesis of branched aldehydes from branched-chain amino acids.

Lipid Metabolism and Peroxidation

Lipid peroxidation is a complex process involving the oxidative degradation of lipids, which can lead to the formation of a variety of volatile compounds, including aldehydes[11][12][13]. This process can be initiated by enzymatic or non-enzymatic mechanisms. In plants, the lipoxygenase (LOX) pathway is a key enzymatic route for the production of C6 and C9 aldehydes from polyunsaturated fatty acids like linoleic and linolenic acids[6][7]. The mechanism involves the formation of a hydroperoxide intermediate, which is then cleaved by a hydroperoxide lyase to yield an aldehyde and an oxo-acid. While this pathway is well-understood for straight-chain and smaller aldehydes, it is a plausible source for the formation of branched C9 aldehydes from branched-chain fatty acid precursors.

Caption: Generalized pathway of lipid peroxidation leading to the formation of aldehydes.

Experimental Protocols

The analysis of branched C9 aldehydes requires sensitive and specific analytical techniques due to their volatility and often low concentrations in complex natural matrices. Gas chromatography-mass spectrometry (GC-MS) is the most common method, often coupled with sample preparation techniques like headspace sampling or solid-phase microextraction (SPME). For less volatile or thermally labile derivatives, liquid chromatography-mass spectrometry (LC-MS) is employed.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly effective for the analysis of volatile compounds.

Protocol for HS-SPME-GC-MS Analysis of Branched C9 Aldehydes in a Liquid Matrix (e.g., Fermented Beverage):

-

Sample Preparation: Place a defined volume (e.g., 2-5 mL) of the liquid sample into a headspace vial (e.g., 20 mL). For solid samples, a known weight can be used, and a suitable solvent may be added. Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of a C9 aldehyde) to the vial for quantification.

-

Incubation: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injector of the GC-MS system for thermal desorption of the analytes onto the analytical column.

Caption: Workflow for Headspace Solid-Phase Microextraction (HS-SPME) GC-MS analysis.

Derivatization for Enhanced Detection

To improve the stability and chromatographic behavior of aldehydes, and to enhance their detection sensitivity, derivatization is often employed.

Protocol for PFBHA Derivatization for GC-MS Analysis:

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that reacts with aldehydes to form stable oxime derivatives, which are highly sensitive to electron capture detection and provide characteristic mass spectra.

-

Derivatization Reaction: The sample extract containing the aldehydes is reacted with a solution of PFBHA in a suitable solvent. The reaction is typically carried out at a slightly elevated temperature (e.g., 60-70°C) for 30-60 minutes.

-

Extraction: After the reaction, the PFBHA-oxime derivatives are extracted from the aqueous phase using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Analysis: The organic extract is then concentrated and injected into the GC-MS for analysis.

Protocol for DNPH Derivatization for LC-MS Analysis:

2,4-Dinitrophenylhydrazine (DNPH) reacts with aldehydes to form hydrazones, which are stable and can be readily analyzed by LC-MS with UV or mass spectrometric detection.

-

Derivatization: The sample is passed through a cartridge coated with DNPH, or a DNPH solution is added directly to the sample. The reaction is typically acidified to proceed efficiently.

-

Elution/Extraction: The resulting DNPH-hydrazone derivatives are eluted from the cartridge or extracted from the reaction mixture with an organic solvent (e.g., acetonitrile).

-

Analysis: The extract is then analyzed by LC-MS/MS, often using a C18 reversed-phase column for separation.

Signaling Pathways

The role of branched C9 aldehydes in specific signaling pathways is an emerging area of research. Aldehydes, in general, are known to be involved in cellular signaling, particularly in the context of oxidative stress.

Oxidative Stress Signaling

Lipid peroxidation, a major source of aldehydes, is a hallmark of oxidative stress. The resulting aldehydes, including branched C9 isomers, are reactive electrophiles that can form adducts with cellular macromolecules such as proteins and DNA[14]. This can trigger various cellular responses, including the activation of stress-response pathways. For example, aldehydes can modulate the activity of transcription factors and kinases involved in inflammation and apoptosis[15].

Caption: Role of lipid-derived aldehydes in oxidative stress signaling.

Pheromonal Communication in Insects

In insects, volatile aldehydes are detected by olfactory receptors located in the antennae, initiating a signal transduction cascade that ultimately leads to a behavioral response[16][17]. The specificity of this response is determined by the precise blend of compounds in the pheromone signal and the corresponding tuning of the insect's olfactory system. While the general principles of insect olfaction are understood, the specific receptors and neural pathways involved in the detection of branched C9 aldehydes are an active area of investigation.

Caption: Simplified schematic of an insect pheromone signaling pathway.

Conclusion

Branched C9 aldehydes are naturally occurring compounds with diverse biological origins and functions. Their biosynthesis is intricately linked to fundamental metabolic pathways, including amino acid and lipid metabolism. The continued development of sensitive analytical techniques is crucial for elucidating their distribution and concentrations in various natural systems. For researchers in drug development and related fields, understanding the formation and biological activities of these reactive aldehydes is essential, particularly in the context of oxidative stress and intercellular signaling. Further research is needed to fully uncover the specific roles of individual branched C9 isomers in complex biological processes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-methyl octanal, 30689-75-9 [thegoodscentscompany.com]

- 6. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. gcms.cz [gcms.cz]

- 11. Mechanisms of Lipid Oxidation [case.edu]

- 12. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The neural basis for insect pheromonal communication - PMC [pmc.ncbi.nlm.nih.gov]

2-Propylhexanal molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Propylhexanal, a branched-chain aliphatic aldehyde. It details its fundamental chemical properties, outlines established synthesis and analysis protocols, and explores its potential biological activities and metabolic pathways based on current scientific understanding.

Core Chemical and Physical Properties

2-Propylhexanal is an organic compound with the chemical formula C9H18O.[1][2][3] Its molecular structure consists of a nine-carbon chain with a carbonyl group at one end and a propyl group at the second carbon position. A summary of its key quantitative data is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C9H18O | [1][2] |

| Molecular Weight | 142.24 g/mol | [3] |

| Alternate Molecular Weight | 142.241 | [1] |

| Alternate Molecular Weight | 142.2386 |

Synthesis Protocols

The laboratory-scale synthesis of 2-Propylhexanal can be accomplished through a two-step process involving a crossed aldol (B89426) condensation followed by selective catalytic hydrogenation.[4] An alternative approach involves the Guerbet reaction followed by oxidation.[3]

Synthesis via Crossed Aldol Condensation and Hydrogenation

This method first creates the intermediate 2-propyl-2-hexenal, which is then reduced to the target compound.

Step 1: Crossed Aldol Condensation to form 2-Propyl-2-hexenal

-

Reaction: Pentanal and hexanal (B45976) undergo a crossed aldol condensation in the presence of a base catalyst. To minimize self-condensation, one aldehyde is added in a controlled manner to the reaction mixture.[4]

-

Procedure:

-

In a reaction vessel, combine hexanal and a suitable solvent.

-

Slowly add pentanal to the mixture while maintaining basic conditions (e.g., using a hydroxide (B78521) base).

-

After the reaction is complete, neutralize the mixture and separate the organic layer.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude 2-propyl-2-hexenal can be purified by vacuum distillation or column chromatography.[4]

-

Step 2: Selective Catalytic Hydrogenation

-

Reaction: The carbon-carbon double bond of 2-propyl-2-hexenal is selectively reduced using a catalyst such as palladium on carbon (Pd/C).[4]

-

Procedure:

-

Dissolve the purified 2-propyl-2-hexenal in a suitable solvent like ethanol (B145695) in a round-bottom flask.

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully add a catalytic amount of 5% Pd/C.

-

Evacuate the flask and backfill with hydrogen gas, repeating this process multiple times.

-

Stir the mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, purge the flask with an inert gas and filter the mixture through Celite® to remove the catalyst.

-

Remove the solvent from the filtrate via rotary evaporation to yield the crude 2-Propylhexanal.

-

If necessary, further purify the product by vacuum distillation.[4]

-

Analytical Protocols

Gas Chromatography (GC) is a suitable method for the analysis of 2-Propylhexanal. A Flame Ionization Detector (FID) can be used for its high sensitivity and broad applicability to organic compounds.

Gas Chromatography with Flame Ionization Detection (GC-FID)

-

Principle: The sample is vaporized and injected into a GC column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected by the FID.

-

Sample Preparation:

-

Accurately weigh or pipette a known amount of the sample into a volumetric flask.

-

Dilute the sample with a suitable solvent (e.g., methanol) to a concentration within the calibration range.

-

Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.[5]

-

-

Instrumental Conditions (Representative):

-

Column: A base-deactivated stationary phase column is recommended to minimize peak tailing.[5]

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium or Nitrogen

-

-

Calibration: Prepare a series of working standards by serial dilution of a stock solution of 2-Propylhexanal to cover the desired concentration range (e.g., 1-100 µg/mL).[5]

Potential Biological Activity and Signaling Pathways

While there is a lack of specific experimental data on the biological activity of 2-Propylhexanal, its chemical structure as a saturated aliphatic aldehyde suggests it may exhibit biological effects.[2] It is likely to be a reactive electrophile capable of interacting with biological macromolecules.[2]

Presumed Metabolic Pathway

The metabolic fate of 2-Propylhexanal in microorganisms is presumed to follow a pathway similar to other branched-chain aldehydes.[1] This likely involves an initial oxidation of the aldehyde group to a carboxylic acid, catalyzed by aldehyde dehydrogenases. The resulting 2-propylhexanoic acid would then likely undergo degradation through the β-oxidation pathway.[1] An alternative metabolic fate could be the reduction of the aldehyde to its corresponding alcohol, 2-propylhexanol, by alcohol dehydrogenases, which is a common detoxification mechanism.[1]

In Vitro Assessment of Biological Activity

To investigate the biological activity of 2-Propylhexanal, a series of in vitro assays would be necessary. A primary step would be to assess its cytotoxic potential.[2]

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Cells would be treated with a range of 2-Propylhexanal concentrations to determine the half-maximal inhibitory concentration (IC50).[2]

-

LDH Assay: Lactate dehydrogenase (LDH) is released from cells with damaged membranes. Measuring LDH levels in the culture medium provides an indication of cytotoxicity.[2]

Should significant biological activity be observed, further experiments could elucidate the mechanism of action:

-

Western Blotting: To investigate the effects on specific signaling pathways (e.g., apoptosis, inflammation), the expression levels of key proteins could be measured.[2]

-

Mass Spectrometry: To identify protein targets, mass spectrometry-based proteomics could be used to detect adducts of 2-Propylhexanal on cellular proteins.[2]

-

Gene Expression Analysis: Techniques such as qPCR or RNA-seq could be used to understand the broader cellular response by analyzing changes in gene expression following treatment.[2]

References

An In-Depth Technical Guide to the Synthesis of 2-Propylhexanal: Discovery and Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylhexanal, a branched-chain aldehyde, holds significance as a versatile intermediate in the synthesis of various organic compounds. This technical guide provides a comprehensive overview of the discovery and historical development of its synthesis, with a detailed exploration of the core modern manufacturing methodologies. The primary synthetic routes—aldol (B89426) condensation of valeraldehyde (B50692) followed by hydrogenation, and the hydroformylation of C8 olefins—are examined in depth. This document furnishes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the key chemical pathways and experimental workflows to serve as a valuable resource for professionals in research and development.

Introduction and Historical Context

The precise historical discovery and first synthesis of 2-propylhexanal are not well-documented in easily accessible literature. Early research into aldehydes and their reactions dates back to the 19th century, with significant advancements in hydrogenation techniques by chemists like Paul Sabatier in the early 20th century.[1] It is plausible that 2-propylhexanal was first synthesized as part of broader studies on aldol condensations or the hydrogenation of unsaturated aldehydes, though a definitive seminal publication has not been identified. The development of industrial-scale processes for related branched aldehydes, such as 2-ethylhexanal, in the mid-20th century paved the way for the more systematic synthesis and utilization of compounds like 2-propylhexanal.

Modern synthetic chemistry primarily relies on two robust and scalable methods for the production of 2-propylhexanal: the self-condensation of valeraldehyde (pentanal) followed by hydrogenation, and the hydroformylation of octene isomers.

Core Synthetic Methodologies

This section details the primary pathways for the synthesis of 2-propylhexanal, including reaction mechanisms, experimental procedures, and comparative quantitative data.

Aldol Condensation of Valeraldehyde and Subsequent Hydrogenation

The aldol condensation route is a classic and widely employed method for the formation of carbon-carbon bonds and is a cornerstone of industrial aldehyde synthesis.[2] In this two-step process, valeraldehyde first undergoes a base-catalyzed self-condensation to form the α,β-unsaturated aldehyde, 2-propyl-2-hexenal. This intermediate is then hydrogenated to yield the saturated aldehyde, 2-propylhexanal.

The overall reaction can be depicted as follows:

Caption: Aldol condensation of valeraldehyde followed by hydrogenation.

The mechanism of the base-catalyzed aldol condensation involves the formation of an enolate from one molecule of valeraldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second valeraldehyde molecule. The resulting β-hydroxy aldehyde readily undergoes dehydration upon heating to form the more stable conjugated system of 2-propyl-2-hexenal.[3]

-

Materials: Valeraldehyde, sodium hydroxide (B78521) (or other suitable base), ethanol (B145695) (solvent), hydrochloric acid (for neutralization).

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve sodium hydroxide in ethanol to create a catalytic solution.

-

Slowly add valeraldehyde to the basic solution while maintaining a controlled temperature.

-

After the addition is complete, heat the mixture to reflux for a specified period to drive the condensation and dehydration.

-

Cool the reaction mixture and neutralize it with hydrochloric acid.

-

The organic layer containing 2-propyl-2-hexenal is then separated. Purification can be achieved through distillation.[4]

-

-

Materials: 2-Propyl-2-hexenal, Palladium on carbon (Pd/C) or another suitable hydrogenation catalyst (e.g., Nickel-based catalysts), hydrogen gas, and a suitable solvent (e.g., ethanol or ethyl acetate).

-

Procedure:

-

In a high-pressure reactor (e.g., a Parr hydrogenator), charge the 2-propyl-2-hexenal and the catalyst suspended in the solvent.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the mixture to the target temperature and maintain vigorous stirring to ensure efficient gas-liquid-solid mixing.

-

Monitor the reaction progress by measuring hydrogen uptake.

-

Once the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst.

-

The resulting solution contains 2-propylhexanal, which can be purified by distillation.[5][6]

-

| Parameter | Aldol Condensation of Valeraldehyde | Hydrogenation of 2-Propyl-2-hexenal | Reference |

| Catalyst | Sodium Hydroxide | 5% Pd/C | [4],[6] |

| Solvent | Ethanol | Ethanol | [4],[6] |

| Temperature | 70-80 °C | 25-50 °C | [4],[6] |

| Pressure | Atmospheric | 3-5 bar | [6] |

| Reaction Time | 2-4 hours | 1-3 hours | [4],[6] |

| Yield | >90% (of 2-propyl-2-hexenal) | >95% | [4],[6] |

| Selectivity | High for the desired α,β-unsaturated aldehyde | High for the saturated aldehyde | [4],[6] |

Hydroformylation of Octene Isomers

Hydroformylation, also known as the oxo process, is a major industrial method for producing aldehydes from alkenes.[7] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. The hydroformylation of C8 alkenes, such as 1-octene (B94956), can lead to the formation of various C9 aldehyde isomers, including 2-propylhexanal, although it is often a branched side product.[8]

Caption: Hydroformylation of 1-octene leading to various C9 aldehyde isomers.

The regioselectivity of the hydroformylation reaction (the ratio of linear to branched aldehydes) is a critical parameter that can be controlled by the choice of catalyst, ligands, and reaction conditions.[9] While the formation of the linear aldehyde (n-nonanal) is often favored, specific catalyst systems can be tuned to enhance the yield of branched isomers.

-

Materials: 1-Octene, synthesis gas (a mixture of carbon monoxide and hydrogen), a rhodium-based catalyst precursor (e.g., Rh(acac)(CO)2), and a phosphine (B1218219) or phosphite (B83602) ligand (e.g., triphenylphosphine). A high-boiling point solvent like toluene (B28343) is often used.

-

Procedure:

-

In a high-pressure autoclave, charge the solvent, the catalyst precursor, and the ligand.

-

Introduce the 1-octene substrate.

-

Seal the reactor and purge it with nitrogen before pressurizing with synthesis gas to the desired pressure.

-

Heat the reactor to the target temperature while stirring vigorously.

-

Maintain the pressure by feeding synthesis gas as it is consumed.

-

After the reaction period, cool the reactor and vent the excess gas.

-

The product mixture, containing various C9 aldehydes, is then analyzed, typically by gas chromatography, to determine the conversion and selectivity.

-

Purification of 2-propylhexanal from the isomeric mixture is challenging and usually requires fractional distillation.

-

| Parameter | Typical Rhodium-Catalyzed Hydroformylation | Reference |

| Catalyst | Rh(acac)(CO)2 with phosphine ligands | [8] |

| Solvent | Toluene | [8] |

| Temperature | 80-120 °C | [8] |

| Pressure | 20-100 bar | [8] |

| H2:CO Ratio | 1:1 to 2:1 | [8] |

| Conversion of 1-Octene | >95% | [8] |

| Selectivity for 2-Propylhexanal | Variable, often a minor product | [8] |

| n/iso Ratio (Nonanal/Branched Aldehydes) | Typically > 1, can be tuned with ligands | [9] |

Purification and Characterization

Regardless of the synthetic route, the final step involves the purification of 2-propylhexanal from the reaction mixture.

-

Distillation: Fractional distillation under reduced pressure is the most common method for purifying 2-propylhexanal, separating it from unreacted starting materials, byproducts, and residual solvent.

-

Chromatography: For high-purity applications, column chromatography can be employed.

-

Characterization: The identity and purity of 2-propylhexanal are confirmed using standard analytical techniques, including:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic aldehyde carbonyl group.

-

Conclusion

The synthesis of 2-propylhexanal, while not marked by a single, celebrated discovery, has evolved with the broader advancements in organic synthesis. The aldol condensation of valeraldehyde followed by hydrogenation stands as a robust and high-yielding method for its dedicated production. Concurrently, the hydroformylation of C8 olefins presents an alternative, albeit less selective, industrial route. The choice of synthetic pathway for researchers and drug development professionals will depend on factors such as the desired scale of production, required purity, and the availability of starting materials and specialized equipment. The detailed protocols and comparative data provided in this guide aim to facilitate informed decisions and the successful synthesis of this valuable branched aldehyde.

Experimental Workflows

Caption: Comparative experimental workflows for the two primary synthesis routes of 2-propylhexanal.

References

- 1. nobelprize.org [nobelprize.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Presence and Impact of Aldol Condensation Products as Off-Notes in Plant-Based Protein Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. WO2002020448A1 - Process for the hydroformylation of alkenes - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of 2-Propylhexanal

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Propylhexanal, a chemical intermediate used in various research and development applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for 2-Propylhexanal, this document compiles and extrapolates best practices from safety data of structurally similar aldehydes and general laboratory safety protocols. A conservative approach is paramount when handling this compound.

Chemical and Physical Properties

A summary of the known physical and chemical properties of 2-Propylhexanal is presented below. This data is crucial for understanding its potential hazards.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O | [1][2] |

| Molecular Weight | 142.24 g/mol | [1][2] |

| IUPAC Name | 2-propylhexanal | [2] |

| CAS Number | 27644-47-9 | [3] |

Hazard Identification and Personal Protective Equipment (PPE)

Given the absence of specific toxicity data for 2-Propylhexanal, it should be assumed to be a potential irritant to the skin, eyes, and respiratory system.[4][9] Aldehydes can also be harmful if ingested or inhaled. The following Personal Protective Equipment (PPE) is mandatory to prevent exposure.

| Equipment | Specification | Rationale |

| Eye Protection | Tightly fitting safety goggles with side-shields.[10][11] A face shield should be worn in addition to goggles if there is a splash hazard.[10][11] | Protects against splashes and vapors. |

| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene.[10][12] Gloves must be inspected before use and replaced if contaminated or damaged.[10] | Prevents skin contact and absorption. |

| Body Protection | A flame-retardant lab coat should be worn over personal clothing.[10] For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.[10][13] | Protects against splashes and spills. |

| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[10][12] If concentrations are expected to exceed exposure limits, an air-purifying respirator with organic vapor cartridges may be necessary.[12] | Prevents inhalation of potentially harmful vapors. |

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling:

-

Always work in a well-ventilated area, such as a chemical fume hood.[10][12]

-

Do not eat, drink, or smoke in areas where 2-Propylhexanal is handled.[10]

-

Ground and bond containers when transferring material to prevent static discharge.[5][6][10]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][14][15]

-

Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents, acids, and bases.[5][6][8][10]

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air.[12][15] If breathing is difficult, give oxygen.[12][15] If not breathing, give artificial respiration.[12][15] Seek immediate medical attention.[12] |

| Skin Contact | Immediately remove contaminated clothing.[15][16] Wash the affected area with soap and plenty of water for at least 15 minutes.[5][12][15][17] Get medical attention if irritation develops or persists.[12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][12][15][17] Remove contact lenses, if present and easy to do. Seek immediate medical attention.[5][12] |

| Ingestion | Do NOT induce vomiting.[12][15] If the person is conscious and alert, give two glasses of water.[12] Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.[12] |

Fire Fighting Measures

Due to its presumed flammability, appropriate firefighting measures must be understood.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[5][9][12][15] Water mist may be used to cool closed containers.[5][6]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[5][6] Containers may explode when heated.[5][6]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6][12][15]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Personal Precautions: Evacuate personnel to a safe area.[14][15] Ensure adequate ventilation.[14][15] Remove all sources of ignition.[5][6][14][15] Avoid breathing vapors and contact with skin and eyes.[14][15] Wear appropriate personal protective equipment.[14][15]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[14][15] Do not let the chemical enter drains, as it may be toxic to aquatic life.[6][7][14][15]

-

Methods for Containment and Cleaning Up: For small spills, absorb the liquid with an inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[5][6][12] Collect the material in a suitable, closed container for disposal.[5][6][15] For large spills, dike the area to contain the spill.[4] Use spark-proof tools and explosion-proof equipment.[5][6][15]

Toxicological Information

While specific toxicological data for 2-Propylhexanal is scarce, data from a structurally similar compound, 2-Ethylhexanal, provides some insight into potential toxicity.

Acute Toxicity of 2-Ethylhexanal

| Route of Exposure | Species | LD50/LC50 | Effects Observed | Reference |

| Oral | Rat | 2630 to 6600 mg/kg | Weakness, prostration, ataxia, narcosis, reeling, roughening of the coat, diarrhea, convulsions, and slight tremor. | [18] |

| Oral | Mouse | 3200 to 6400 mg/kg | Not specified. | [18] |

| Dermal | Rabbit, Rat, Guinea Pig | > 2000 mg/kg | Low acute dermal toxicity. | [18] |

| Inhalation | Rat | > 6830 mg/m³ (4-hour exposure) | Severe nose and eye irritation, reduced respiratory rate, and reduced reaction to external stimuli. | [18] |

Experimental Protocols (for 2-Ethylhexanal Acute Toxicity Studies)

-

Acute Oral Toxicity: Studies were conducted on rats and mice. The substance was administered, and the animals were observed for a period of 7 to 14 days for signs of toxicity and mortality.[18] Necropsies were performed on deceased animals.[18]

-

Acute Dermal Toxicity: The substance was applied to the skin of rabbits, rats, and guinea pigs for a 24-hour period.[18] The animals were then observed for signs of toxicity.

-

Acute Inhalation Toxicity: Rats were exposed to the substance via whole-body inhalation for 4 or 6 hours.[18] Clinical signs of toxicity were observed during and after exposure, and necropsies were performed after a 14-day observation period.[18]

Disposal Considerations

Proper disposal of 2-Propylhexanal and any contaminated materials is essential to protect the environment and comply with regulations.

-

Waste Collection: Collect waste 2-Propylhexanal and any solutions containing it in a dedicated, properly labeled, and sealed container.

-

Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6] Do not flush into surface water or sanitary sewer systems.[5]

Mandatory Visualization

Below is a diagram illustrating the logical workflow for handling a spill of 2-Propylhexanal.

References

- 1. 2-n-propylhexanal|lookchem [lookchem.com]

- 2. 2-propyl hexanal [webbook.nist.gov]

- 3. 2-propylhexanal | CAS#:27644-47-9 | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.greenbook.net [assets.greenbook.net]

- 10. benchchem.com [benchchem.com]

- 11. quora.com [quora.com]

- 12. media.hiscoinc.com [media.hiscoinc.com]

- 13. allanchem.com [allanchem.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. echemi.com [echemi.com]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. concawe.eu [concawe.eu]

- 18. bgrci.de [bgrci.de]

Methodological & Application

Application Notes and Protocols for 2-Propylhexanal in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-propylhexanal in key organic synthesis reactions. 2-Propylhexanal is a valuable C9 aldehyde building block for the construction of more complex molecules, finding applications in the synthesis of fine chemicals, fragrances, and potential pharmaceutical intermediates.

Application 1: Aldol (B89426) Condensation Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that utilizes 2-propylhexanal as an enolizable aldehyde. It can undergo both self-condensation and crossed-aldol reactions to produce α,β-unsaturated aldehydes, which are versatile precursors for various applications, including the synthesis of fragrances and biologically active molecules.[1]

Self-Aldol Condensation of 2-Propylhexanal

The self-condensation of 2-propylhexanal leads to the formation of (E)-2,4-dipropyl-2-dodecenal, a larger, more complex molecule with potential applications in the fragrance industry. This reaction is typically base-catalyzed.

| Reactant | Product | Catalyst | Solvent | Temperature | Reported Yield (Similar Aldehydes) |

| 2-Propylhexanal | (E)-2,4-dipropyl-2-dodecenal | NaOH | Ethanol | Reflux | Not Reported (Expected High) |

| Isovaleraldehyde (B47997) | 2-Isopropyl-5-methyl-2-hexenal | NaOH | - | 50°C | 92.2% |

| n-Butyraldehyde | 2-Ethyl-2-hexenal | KF-γ-Al2O3 | - | 120°C | 98.1%[2] |

This protocol describes the base-catalyzed self-condensation of 2-propylhexanal.

Materials:

-

2-Propylhexanal

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve 2-propylhexanal in ethanol.

-

With vigorous stirring, slowly add an aqueous solution of sodium hydroxide to the flask at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by vacuum distillation or column chromatography.

References

Application Notes and Protocols: 2-Propylhexanal in the Flavor and Fragrance Industries

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Propylhexanal, a key aroma chemical in the flavor and fragrance industries.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of 2-Propylhexanal is presented in the table below. These properties are essential for formulation development, stability testing, and analytical method design.

| Property | Value | Reference |

| Chemical Name | 2-Propylhexanal | [1] |

| Synonyms | 2-Propylcaproaldehyde | [1] |

| CAS Number | 27644-47-9 | [1] |

| Molecular Formula | C₉H₁₈O | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| Appearance | Colorless liquid (presumed) | |

| Odor Profile | Powerful, diffusive, herbal | |

| Boiling Point | ~180-182 °C (estimated) | |

| Solubility | Soluble in ethanol (B145695) and oils; sparingly soluble in water. |

Applications in Flavor and Fragrance

2-Propylhexanal's unique olfactory characteristics make it a versatile ingredient in a range of consumer products.

3.1. Fragrance Applications

In perfumery, 2-Propylhexanal is utilized for its ability to impart fresh, green, and powerful top notes. It blends well with a variety of fragrance families, including:

-

Citrus: Enhances the freshness and zest of lemon, bergamot, and grapefruit accords.

-

Fruity: Provides a green, slightly unripe nuance to berry and orchard fruit fragrances.

-

Herbal/Aromatic: Complements lavender, rosemary, and other herbaceous notes, adding complexity and diffusion.

-

Floral: Can be used in trace amounts to lift and add a natural green element to floral bouquets.

3.2. Flavor Applications

In the flavor industry, 2-Propylhexanal can be used to create and enhance a variety of taste profiles. Its contribution is particularly noted in:

-

Fruits: Provides green and slightly fatty notes that can enhance the authenticity of flavors such as apple, pear, and tropical fruits.

-

Savory: In savory applications, it can contribute to the overall aroma profile of cooked meats and vegetables.

Experimental Protocols

The following protocols provide detailed methodologies for the evaluation of 2-Propylhexanal.

4.1. Sensory Evaluation: Odor and Flavor Profile Analysis

This protocol outlines the procedure for determining the sensory characteristics of 2-Propylhexanal using a trained sensory panel.

Objective: To characterize the odor and flavor profile of 2-Propylhexanal.

Materials:

-

2-Propylhexanal (high purity)

-

Odorless and tasteless solvent (e.g., mineral oil for odor, propylene (B89431) glycol or medium-chain triglycerides for flavor)

-

Glass vials with PTFE-lined caps

-

Odor-free smelling strips

-

Deionized water

-

Unsalted crackers or white bread for palate cleansing

Procedure:

-

Sample Preparation:

-

Prepare a series of dilutions of 2-Propylhexanal in the chosen solvent (e.g., 10%, 1%, 0.1%, 0.01% w/w).

-

For flavor evaluation, prepare dilutions in a food-grade carrier.

-

-

Panelist Selection and Training:

-

Select 8-12 trained sensory panelists with demonstrated acuity for aroma and flavor perception.

-

Familiarize panelists with the aroma and flavor language for aldehydes and related compounds.

-

-

Odor Evaluation:

-

Dip smelling strips into each dilution for 2 seconds.

-

Present the strips to the panelists in a randomized order in a well-ventilated, odor-free environment.

-

Panelists will evaluate the odor intensity and describe the aroma characteristics at different time points (top, middle, and base notes).

-

-

Flavor Evaluation:

-

Present the flavor dilutions to the panelists in a neutral food base (e.g., unsalted crackers, sugar water).

-

Panelists will evaluate the taste and flavor profile, noting intensity, character, and aftertaste.

-

-

Data Analysis:

-

Collect and analyze the descriptive data to generate a comprehensive sensory profile of 2-Propylhexanal.

-

Use statistical methods to determine the significance of different sensory attributes.

-

4.2. Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

This protocol describes the use of GC-O to identify the key odor-active components of a fragrance or flavor formulation containing 2-Propylhexanal.[3][4]

Objective: To identify and characterize the odor contribution of 2-Propylhexanal in a complex mixture.

Materials:

-

Gas chromatograph coupled with a mass spectrometer and an olfactometry port (GC-MS/O).[5]

-

Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-INNOWax).

-

Helium carrier gas.

-

Sample containing 2-Propylhexanal.

-

Reference standard of 2-Propylhexanal.

Procedure:

-

Sample Preparation:

-

Dilute the sample in a suitable solvent (e.g., dichloromethane, ethanol) to an appropriate concentration for GC analysis.

-

-

GC-MS/O Analysis:

-

Inject the sample into the GC-MS/O system.

-

Run a temperature program that effectively separates the volatile compounds.

-

Simultaneously, a trained panelist will sniff the effluent from the olfactometry port and record the odor description and intensity for each eluting compound.

-

-

Data Analysis:

-

Identify the peak corresponding to 2-Propylhexanal by comparing its mass spectrum and retention time with the reference standard.

-

Correlate the odor description from the olfactometry port with the identified peak to confirm the sensory contribution of 2-Propylhexanal.

-

4.3. Stability Testing

This protocol outlines a method for assessing the stability of 2-Propylhexanal in a finished product base (e.g., perfume, lotion, beverage).[6]

Objective: To evaluate the chemical and sensory stability of 2-Propylhexanal over time and under different storage conditions.

Materials:

-

Finished product base (fragrance or flavor).

-

2-Propylhexanal.